Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate
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Overview
Description
Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate: is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with two sulfonate groups and two 2-ethylhexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) cyclopentane-1,3-disulfonate typically involves the sulfonation of cyclopentane derivatives followed by esterification with 2-ethylhexanol. The reaction conditions often require the use of strong acids such as sulfuric acid or para-toluenesulfonic acid to facilitate the sulfonation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the sulfonation and esterification reactions .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to thiol or sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds .
Scientific Research Applications
Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound can be utilized in biochemical assays and as a component in cell culture media.
Mechanism of Action
The mechanism by which bis(2-ethylhexyl) cyclopentane-1,3-disulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins, while the 2-ethylhexyl groups provide hydrophobic interactions that enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Diisononyl phthalate
- Di-2-propyl heptyl phthalate
- Diisodecyl phthalate
- 1,2-cyclohexane dicarboxylic acid diisononyl ester
- Dioctyl terephthalate
- Citrate esters
Comparison: Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate is unique due to its cyclopentane ring structure and the presence of two sulfonate groups, which differentiate it from other similar compounds that typically contain phthalate or terephthalate structures. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
61660-43-3 |
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Molecular Formula |
C21H42O6S2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl) cyclopentane-1,3-disulfonate |
InChI |
InChI=1S/C21H42O6S2/c1-5-9-11-18(7-3)16-26-28(22,23)20-13-14-21(15-20)29(24,25)27-17-19(8-4)12-10-6-2/h18-21H,5-17H2,1-4H3 |
InChI Key |
CSXDURIASIXUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)C1CCC(C1)S(=O)(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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